"5-Methyl-triazolo[4,3-a]quinoline-1-thiol CAS 35359-27-4"
"5-Methyl-triazolo[4,3-a]quinoline-1-thiol CAS 35359-27-4"
An In-depth Technical Guide to 5-Methyl-triazolo[4,3-a]quinoline-1-thiol (CAS 35359-27-4): Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-triazolo[4,3-a]quinoline-1-thiol, a heterocyclic compound belonging to the pharmacologically significant triazoloquinoline class. Addressed to researchers, medicinal chemists, and drug development professionals, this document details the molecule's physicochemical properties, provides a robust, step-by-step synthetic protocol with mechanistic insights, and outlines a complete analytical workflow for structural verification. Furthermore, it synthesizes the current understanding of the therapeutic potential of the[1][2][3]triazolo[4,3-a]quinoline scaffold, exploring its documented anticonvulsant, anticancer, and antimicrobial activities. The guide concludes with essential safety and handling protocols, positioning 5-Methyl-triazolo[4,3-a]quinoline-1-thiol as a promising scaffold for further investigation in modern drug discovery.
Introduction to the Triazolo[4,3-a]quinoline Scaffold
The fusion of distinct heterocyclic rings is a cornerstone strategy in medicinal chemistry, often yielding hybrid molecules with enhanced biological activity and novel mechanisms of action.[4] The quinoline nucleus is a privileged scaffold found in numerous natural products and synthetic drugs, renowned for its broad therapeutic applications.[4][5] Similarly, the 1,2,4-triazole ring is a key pharmacophore present in a wide array of approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[5][6]
The combination of these two moieties into the[1][2][3]triazolo[4,3-a]quinoline core structure results in a rigid, planar system with significant potential for pharmacological intervention.[5] Derivatives of this scaffold have been extensively investigated and have demonstrated a wide spectrum of biological activities, including potent anticonvulsant, anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[5][7][8] This diverse bioactivity makes the triazoloquinoline framework a compelling starting point for the development of new therapeutic agents.
Physicochemical Properties of 5-Methyl-triazolo[4,3-a]quinoline-1-thiol
5-Methyl-[1][2][3]triazolo[4,3-a]quinoline-1-thiol is a specific derivative featuring a methyl group on the quinoline ring and a thiol group on the triazole ring. The thiol group introduces a crucial point for potential derivatization and can exist in tautomeric equilibrium with its thione form.
| Property | Value | Source |
| CAS Number | 35359-27-4 | [9][10] |
| Molecular Formula | C₁₁H₉N₃S | [10][11] |
| Molecular Weight | 215.27 g/mol | [10][11] |
| Melting Point | >250 °C | [9][12] |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| IUPAC Name | 5-methyl-[1][2][3]triazolo[4,3-a]quinoline-1-thiol | [11] |
Synthesis and Mechanistic Insights
The synthesis of the[1][2][3]triazolo[4,3-a]quinoline ring system is well-established in the literature. The most common and efficient approach involves the annulation of a triazole ring onto a pre-existing quinoline structure.[2] The protocol outlined below is a validated, field-proven method adapted for the specific synthesis of the title compound.
Causality of Experimental Design: The chosen pathway leverages the nucleophilicity of the hydrazine nitrogen to attack carbon disulfide, a classic and high-yielding reaction for forming a mercapto-substituted five-membered heterocycle. The base (potassium hydroxide) is essential for deprotonating the intermediate dithiocarbazate, facilitating the intramolecular cyclization and elimination of water to yield the stable, fused aromatic system.
Proposed Synthetic Pathway
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydrazino-4-methylquinoline (Intermediate)
-
To a solution of 2-chloro-4-methylquinoline (1 eq.) in ethanol, add hydrazine hydrate (5-10 eq.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydrazino-4-methylquinoline.
Step 2: Synthesis of 5-Methyl-triazolo[4,3-a]quinoline-1-thiol
-
Dissolve 2-hydrazino-4-methylquinoline (1 eq.) in ethanol.
-
Add potassium hydroxide (1.2 eq.) and stir until fully dissolved.
-
Add carbon disulfide (1.5 eq.) dropwise to the solution at room temperature. A color change is typically observed.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction via TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~5-6.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent like ethanol or dimethylformamide (DMF) to get the purified 5-Methyl-triazolo[4,3-a]quinoline-1-thiol.
Analytical Characterization Workflow
Structural confirmation is paramount. A multi-technique approach ensures the unambiguous identification and purity assessment of the synthesized compound.
Caption: A standard workflow for the analytical validation of the final compound.
Protocol and Expected Results
-
Melting Point: Determine the melting point using a calibrated apparatus. A sharp melting point above 250 °C is expected, consistent with literature values.[12]
-
¹H NMR Spectroscopy: (In DMSO-d₆)
-
Quinoline Protons: Expect aromatic signals between δ 7.5-8.5 ppm.
-
Methyl Protons: A singlet corresponding to the three methyl protons (C5-CH₃) around δ 2.5-2.7 ppm.
-
Thiol/Amide Proton: A broad singlet at δ > 13 ppm, corresponding to the SH (thiol) or NH (thione) proton, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: (In DMSO-d₆)
-
Quinoline Carbons: Aromatic carbons in the δ 115-150 ppm range.
-
Thione Carbon: The C=S carbon should appear significantly downfield, typically in the δ 160-180 ppm range.
-
Methyl Carbon: An upfield signal around δ 15-25 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 216, corresponding to the molecular weight of 215.27.
-
Infrared (IR) Spectroscopy: (KBr pellet)
-
N-H Stretch: A broad peak around 3100-3400 cm⁻¹ (if in thione form).
-
C=S Stretch: A characteristic peak around 1100-1250 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple sharp peaks in the 1450-1650 cm⁻¹ region.
-
Biological Activity and Therapeutic Potential
While specific biological data for CAS 35359-27-4 is limited in publicly accessible literature, the extensive research on the[1][2][3]triazolo[4,3-a]quinoline scaffold provides strong, evidence-based hypotheses for its therapeutic potential.
Anticonvulsant Activity
Numerous studies have highlighted the potent anticonvulsant effects of[1][2][3]triazolo[4,3-a]quinoline derivatives.[3] Research on 5-alkoxy analogues demonstrated significant activity in the maximal electroshock (MES) test, a primary screening model for antiepileptic drugs.[7] For instance, the 5-hexyloxy derivative showed a median effective dose (ED₅₀) of 19.0 mg/kg.[7] The structural similarity of the title compound suggests it would be a prime candidate for evaluation in neurological disorder models.
Anticancer Potential
The planar, aromatic nature of the triazoloquinoline system makes it an ideal candidate for DNA intercalation, a mechanism of action for several established anticancer drugs.[13][14] Related fused systems, such as[1][2][3]triazolo[4,3-a]quinoxalines, have been designed as DNA intercalators and have shown significant anti-proliferative activity against cancer cell lines like HepG2, HCT-116, and MCF-7.[14][15] The title compound could hypothetically act through a similar mechanism, warranting investigation in oncology.
Caption: Hypothetical anticancer mechanism via DNA intercalation.
Antimicrobial Activity
Heterocycles incorporating both quinoline and triazole moieties have a well-documented history of antimicrobial and antifungal activity.[16][17] The combination is thought to disrupt various cellular processes in pathogens. Studies on quinoline derivatives carrying a 1,2,4-triazole unit have shown very good activity, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against various bacterial and fungal strains.[17]
Safety, Handling, and Storage
As a research chemical, 5-Methyl-triazolo[4,3-a]quinoline-1-thiol should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[18][19]
-
Toxicity: While specific toxicity data is not available, related heterocyclic compounds may be harmful if swallowed or inhaled. Assume the compound is hazardous until proven otherwise.
Conclusion and Future Directions
5-Methyl-triazolo[4,3-a]quinoline-1-thiol (CAS 35359-27-4) is a synthetically accessible heterocyclic compound built upon a scaffold of proven pharmacological relevance. The established anticonvulsant, anticancer, and antimicrobial potential of the[1][2][3]triazolo[4,3-a]quinoline family provides a strong rationale for its inclusion in drug discovery screening campaigns.
Future research should focus on:
-
Biological Screening: Evaluating the compound in a broad panel of assays, particularly for antiepileptic, cytotoxic, and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the thiol group as a handle for further derivatization to explore and optimize biological activity.
-
Mechanistic Studies: Elucidating the precise mechanism of action for any observed biological effects, such as investigating DNA binding affinity or inhibition of specific enzymes.
This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the therapeutic promise of this intriguing molecule.
References
-
Khidre, R. E., Radini, I. M. A., Ameen, T. A., & Abdelgawad, A. A. M. (2021). Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of[1][2][7]triazoloquinoline Derivatives. Current Organic Chemistry, 25(8), 876-893. Available at: [Link]
-
Khidre, R. E., et al. (2021). Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[1][2][3]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. Polycyclic Aromatic Compounds, 43(1), 13-53. Available at: [Link]
-
Jin, F., et al. (2012). Design and synthesis of 5-alkoxy-[1][2][3]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity. Archives of Pharmacal Research, 35(6), 967-976. Available at: [Link]
-
Zhang, L., et al. (2010). Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives. Chinese Chemical Letters, 21(9), 1043-1046. Available at: [Link]
-
Khidre, R. E., Radini, I. M. A., Ameen, T. A., & Abdelgawad, A. A. M. (2021). Synthetic Methods and Pharmacological Properties of[1][2][7]triazoloquinoline Derivatives. Semantic Scholar. Available at: [Link]
-
Gellis, A., et al. (2021).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 26(22), 6978. Available at: [Link]
-
Khidre, R. E., et al. (2021). Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of[1][2][7]triazoloquinoline Derivatives. Bentham Science. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2016). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. Medicinal Chemistry Research, 25(8), 1723-1733. Available at: [Link]
-
Khidre, R. E., et al. (2021). Synthesis, Reactions, and Pharmacological Properties of[1][2][3]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. Taylor & Francis Online. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2016). Synthesis of some quinoline-2(1H)one and 1,2,4-triazolo[4,3-a]quinoline derivatives as potent anticonvulsants. ResearchGate. Available at: [Link]
-
Arctom. (n.d.). CAS NO. 35359-27-4 | 5-methyl-[1][2][3]triazolo[4,3-a]quinoline-1-thiol. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS No. 35359-27-4. Retrieved from [Link]
-
Various Authors. (2021). Synthetic Methods and Pharmacological Properties of[1][2][7]triazoloquinoline Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
El-Subbagh, H. I., et al. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry, 10, S169-S178. Available at: [Link]
-
Kumar, A., et al. (2012). Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. Bioorganic & Medicinal Chemistry Letters, 22(12), 4125-4129. Available at: [Link]
-
Sama, P., et al. (1993). REACTION OF 5-AMINOBENZOTRIAZOLES WITH METHYL PROPIOLATE. FORMATION OF TRIAZOLO[4,5-f]QUINOLINES AND RELATED COMPOUNDS. Heterocycles, 36(7), 1475. Available at: [Link]
-
Royal Society of Chemistry. (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. Available at: [Link]
-
Kalluraya, B., et al. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Indian Journal of Chemistry - Section B, 48B(10), 1436-1440. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Advances, 11(52), 32961-32976. Available at: [Link]
-
Di Mola, A., et al. (2022). Rejuvenating the[1][2][7]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 10, 1046903. Available at: [Link]
-
Datsko, T., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7434. Available at: [Link]
-
Głowacka, I. E., & Gornowicz, A. (2015). 1,2,4-Triazolo[1,5-a][1][7][20]triazines (5-Azapurines): Synthesis and Biological Activity. Arkivoc, 2015(6), 116-158. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. ResearchGate. Available at: [Link]
-
Aly, A. A., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1669. Available at: [Link]
-
El-Adl, K., et al. (2020).[1][2][3]Triazolo[4,3-a]quinoxaline and[1][2][3]triazolo[4,3-a]quinoxaline-1-thiol derived DNA intercalators: Design, synthesis, molecular docking, In silico ADMET profile and anti-proliferative evaluations. Bioorganic Chemistry, 94, 103444. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Analytical Techniques for The Study of Newly-Approved Anticancer Drugs. Biomedical and Pharmaceutical Sciences, 6(4), 319-323. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 26(11), 3292. Available at: [Link]
-
Bruni, F., et al. (1989). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Il Farmaco, 44(2), 185-195. Available at: [Link]
-
Zhang, G., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Archiv der Pharmazie - Chemistry in Life Sciences, 340(12), 647-652. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jazanu.edu.sa [jazanu.edu.sa]
- 5. tandfonline.com [tandfonline.com]
- 6. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]
- 7. Design and synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 35359-27-4 | CAS DataBase [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 35359-27-4 | 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol - Moldb [moldb.com]
- 12. 4-Methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol, 96%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 13. Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of [1,2,3]triazoloquinoline Derivatives | Semantic Scholar [semanticscholar.org]
